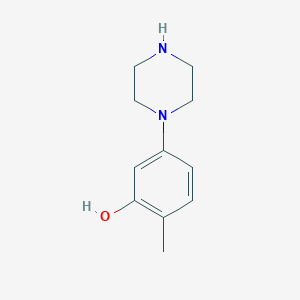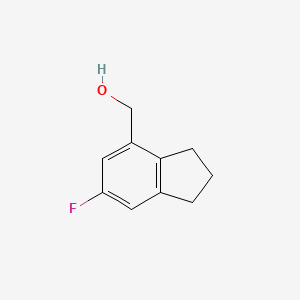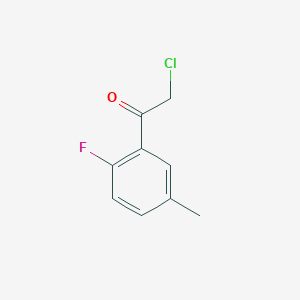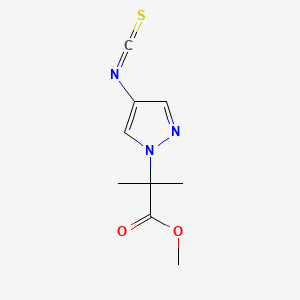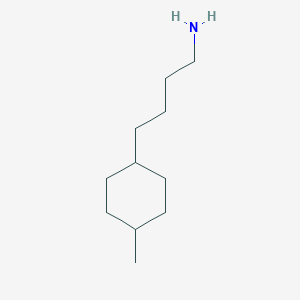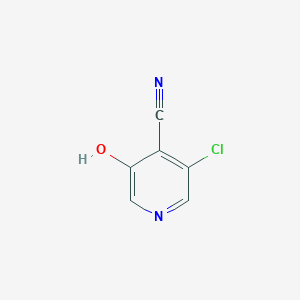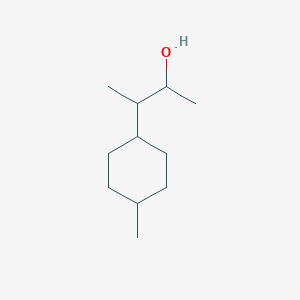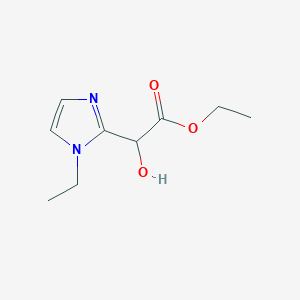
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-oxoacetate.
Reduction: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the ester group.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)imidazole: Similar structure but with a hydroxyethyl group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is unique due to the presence of both an ester and a hydroxyl group, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl 2-(1-ethylimidazol-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H14N2O3/c1-3-11-6-5-10-8(11)7(12)9(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
FFCMJCSYKHCTGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1C(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



